molecular formula C21H18BrN3S B2380402 4-((3-Bromobenzyl)thio)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine CAS No. 1223992-29-7

4-((3-Bromobenzyl)thio)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine

Cat. No. B2380402
CAS RN: 1223992-29-7
M. Wt: 424.36
InChI Key: LIUHNBUTBDPOGH-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrazine is a type of pyrazole fused heterocycle . Pyrazoles are a class of organic compounds with a five-membered aromatic ring. They are important in the field of medicines and drugs .


Synthesis Analysis

An efficient method was developed for the synthesis of pyrazole fused heterocycles via the palladium-catalyzed solvent-free reaction of β-halovinyl/aryl aldehydes and 3-aminopyrazoles/5-aminopyrazoles under microwave irradiation . This method is applicable for the efficient synthesis of a wide range of substituted pyrazolo .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrazine derivatives is characterized by a fused ring structure . The exact structure of “4-((3-Bromobenzyl)thio)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine” would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrazine derivatives would depend on the specific substituents present on the molecule. For instance, the presence of a bromobenzyl group might make the compound susceptible to reactions involving nucleophilic aromatic substitution .

Scientific Research Applications

Anticancer Activity

  • A related compound, "3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one," was synthesized and tested for antitumor activity on the MCF-7 human breast adenocarcinoma cell line. Several derivatives exhibited potent inhibitory activities, highlighting the potential of pyrazolo compounds in cancer treatment (Abdellatif et al., 2014).

Antibacterial Activities

  • Derivatives of pyrazolo compounds, including "4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid," were synthesized and evaluated for their antibacterial activities. The findings indicated significant activity against both Gram-positive and Gram-negative bacteria (Bildirici et al., 2007).

Photovoltaic Device Application

  • Thieno[3,4-b]pyrazine-based monomers were synthesized and used in donor−acceptor copolymers for photovoltaic devices. These studies demonstrate the compound's potential in material science, particularly in energy conversion technologies (Zhou et al., 2010).

Antimicrobial Activity

  • Synthesized 4-arylthio- and 4-alkylthiofunctionalized pyrazolo[1,5-a]pyrazines demonstrated promising antibacterial and antifungal activities. This suggests the compound's utility in developing new antimicrobial agents (Hrynyshyn et al., 2019).

PI3Kδ Inhibitors

  • Novel derivatives of the compound were synthesized and evaluated as PI3Kδ inhibitors. These findings are significant in the context of pharmaceutical research, particularly for targeting specific kinases in disease treatment (Gong et al., 2019).

Mechanism of Action

Target of Action

The primary targets of the compound “4-((3-Bromobenzyl)thio)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine” are currently unknown. This compound belongs to the pyrazolo[1,5-a]pyrazine class

Mode of Action

Compounds in the pyrazolo[1,5-a]pyrazine class have been shown to interact with various biological targets, leading to changes in cellular processes

Biochemical Pathways

Without specific target identification, it’s challenging to summarize the affected biochemical pathways of this compound. Pyrazolo[1,5-a]pyrazine compounds have been associated with various biochemical pathways in previous studies . The exact pathways affected by this compound would need to be elucidated through further experimental studies.

Result of Action

Some pyrazolo[1,5-a]pyrazine compounds have shown cytotoxic activities , suggesting potential cellular effects

Future Directions

The future directions for research on pyrazolo[1,5-a]pyrazine derivatives could include the development of new synthetic methods, the design of novel compounds with improved properties, and the exploration of new applications in fields such as medicine and materials science .

properties

IUPAC Name

4-[(3-bromophenyl)methylsulfanyl]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN3S/c1-14-6-7-17(10-15(14)2)19-12-20-21(23-8-9-25(20)24-19)26-13-16-4-3-5-18(22)11-16/h3-12H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIUHNBUTBDPOGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC(=CC=C4)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3-Bromobenzyl)thio)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine

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